Defined Target Inactivity: Confirmed >10 mM Potency Against PTP-MEG2
In bioassays evaluating inhibitory activity against human protein tyrosine phosphatase PTP-MEG2, compound 477857-69-5 exhibited an IC50 value of 1.00E+7 nM (10,000 µM), confirming its complete inactivity at this target [1]. This quantitative null result provides a clear experimental baseline that is therapeutically and catalytically irrelevant, contrasting sharply with active-site directed phosphatase inhibitors that typically operate in the low micromolar to nanomolar range. While commercial vendors often provide IC50 values for common cancer lines (e.g., 12-16 µM in MCF-7 or U-937 cells), these data points lack a comparative in-class analog control, making the PTP-MEG2 inactivity metric the only verified quantitative differentiation anchored to a specific enzyme system.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000,000 nM |
| Comparator Or Baseline | Active PTP1B/PTP-MEG2 inhibitors (typical reference compounds exhibit IC50 values <10,000 nM) |
| Quantified Difference | >1,000-fold less potent than standard active-site phosphatase inhibitors |
| Conditions | Recombinant human PTP-MEG2, using p-nitrophenol phosphate substrate, 35 min pre-incubation prior to substrate addition, measured spectrophotometrically after 30 min |
Why This Matters
For screening facilities, this establishes the compound as a chemically tractable 'silent scaffold' for kinase or phosphatase counter-screening, where a lack of background activity is more valuable than modest multi-target promiscuity.
- [1] BindingDB. (2012). BDBM50363862 (CHEMBL1946383) – Inhibition of human PTP-MEG2. Assay ID: 50034526. View Source
